N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
Description
N-[(2-Chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorobenzyl group linked to a substituted dihydropyridinone scaffold. The compound’s structure includes a 3-cyano group and 4,6-dimethyl substituents on the dihydropyridinone ring, which likely influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-7-12(2)21(17(23)14(11)8-19)10-16(22)20-9-13-5-3-4-6-15(13)18/h3-7H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIFJLXAQUGXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2Cl)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridinone core, followed by the introduction of the cyano group and the chlorophenylmethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Catalysts and automated systems are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific enzymes and receptors.
Mechanism of Action :
The compound may inhibit or modulate enzyme activity through binding interactions, which can be crucial for drug development targeting various diseases.
Biological Studies
The compound has shown promise in studies involving:
- Enzyme inhibition : It can serve as a model compound for understanding enzyme kinetics and inhibition mechanisms.
- Receptor binding assays : Its interactions with biological receptors can provide insights into pharmacological effects.
Chemical Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. These findings suggest its potential use in developing treatments for metabolic disorders.
Case Study 2: Receptor Interaction
A study focused on the binding affinity of this compound to particular receptors revealed promising results that could lead to advancements in targeted therapies for conditions such as cancer or neurological disorders.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure: Features a pyrimidinone ring with a thioether linkage and a 2,3-dichlorophenyl group.
- Key Differences: The target compound replaces the pyrimidinone-thioether system with a dihydropyridinone ring containing a cyano group. The dichlorophenyl substituent in this analog (vs. 2-chlorobenzyl in the target) increases steric bulk and lipophilicity.
- Synthesis & Properties: Yield: 80%, mp 230°C .
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
- Structure : Contains a pyrimidine ring with a sulfanyl group and a 2-chlorophenyl acetamide.
- Key Differences: The sulfanyl group in this compound contrasts with the dihydropyridinone-oxo moiety in the target, altering hydrogen-bonding capacity. The absence of a cyano group reduces electrophilic character compared to the target.
- Crystallography : Structural refinement using SHELX programs (e.g., SHELXL) confirms planar geometry, suggesting similar methodologies could apply to the target compound .
DM-11: 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Structure: Shares a dihydropyridinone core but includes a dichlorobenzyl group and a pyrrole-carboxamide moiety.
- Key Differences: The carboxamide linkage in DM-11 vs. the acetamide in the target alters binding interactions.
Agrochemical Acetamides (e.g., Alachlor, Pretilachlor)
- Structure : Simple chloroacetamides with alkyl/aryl substitutions (e.g., 2,6-diethylphenyl in alachlor).
- The cyano group in the target may enhance metabolic stability compared to the thioether or methoxy groups in pesticides like dimethenamid .
Structural and Functional Analysis Table
Biological Activity
N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a chlorophenyl group, a cyano group, and a dihydropyridinone moiety, which contribute to its chemical reactivity and biological interactions.
The compound has the following chemical structure:
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide
- CAS Number : 932528-63-7
Synthesis
The synthesis typically involves multi-step organic reactions. A common approach starts with the formation of the dihydropyridinone core followed by the introduction of the cyano and chlorophenylmethyl groups. Strong bases like sodium hydride and solvents such as dimethylformamide (DMF) are often used to facilitate nucleophilic substitutions.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the context of use, such as enzyme inhibition or receptor binding studies.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit various pharmacological properties:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Similar compounds have shown promising antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential through mechanisms involving cyclooxygenase (COX) inhibition and inducible nitric oxide synthase (iNOS) modulation .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit enzyme activity effectively. For instance, a related study showed significant inhibition of COX enzymes in RAW 264.7 cells treated with various derivatives .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-[...]-Acetamide | COX-1 | 10.5 |
| N-[...]-Acetamide | COX-2 | 12.3 |
Molecular Docking Studies
Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins. For example, a compound structurally similar to this compound showed strong binding affinity towards 5-lipoxygenase (5-LOX), indicating potential anti-inflammatory activity .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[...]-Acetamide | Similar structure with different halogen | Moderate COX inhibition |
| N-[...]-Acetamide | Different substituents on pyridine ring | High antioxidant activity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions. A typical route includes:
- Step 1 : Formation of the pyridinone core via cyclization of cyanoacetamide derivatives under reflux in dimethylformamide (DMF) at 60–80°C .
- Step 2 : Coupling with a 2-chlorobenzyl group using dichloromethane (DCM) as a solvent and a carbodiimide-based catalyst for amide bond formation .
- Step 3 : Purification via recrystallization (ethanol/dioxane mixtures) or column chromatography to achieve >95% purity . Critical parameters include temperature control, anhydrous conditions, and stoichiometric ratios of intermediates.
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and regiochemistry. For example, pyridinone NH protons appear as broad singlets near δ 12.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% deviation .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during scale-up?
- Continuous Flow Reactors : Reduce side reactions by maintaining precise temperature/residence time control, as demonstrated in analogous pyridine derivatives .
- Automated Synthesis Platforms : Enable real-time monitoring of intermediates, minimizing human error .
- Advanced Purification : Use preparative HPLC for challenging separations, especially when isolating regioisomers .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 2-chlorobenzyl chloride) to drive amidation to completion .
Q. What methodologies resolve contradictions in reported biological activities of pyridine-based analogs?
- Orthogonal Assays : Validate antimicrobial or anticancer activity using both in vitro (e.g., MIC assays) and in silico (molecular docking) approaches .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyano vs. carboxy groups) to isolate pharmacophores .
- Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .
Q. What strategies elucidate the compound’s reactivity in functionalization reactions?
- Oxidation/Reduction : Treat with H₂O₂ to oxidize the cyano group to a carboxy moiety or use LiAlH₄ to reduce it to an amine .
- Electrophilic Substitution : Introduce halogens (e.g., Br₂ in acetic acid) at the pyridinone C-5 position, guided by NMR monitoring .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to diversify the benzyl group .
Methodological Recommendations
- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., fixed cell lines, identical solvent vehicles) to minimize variability .
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) in detail, as minor deviations impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
